molecular formula C10H18N2O3 B2465922 tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate CAS No. 2094008-78-1

tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate

Cat. No. B2465922
Key on ui cas rn: 2094008-78-1
M. Wt: 214.265
InChI Key: CSDMPDKITXDRDO-SSDOTTSWSA-N
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Procedure details

Name
CCOC(=O)CN(CC(C)NC(=O)OCc1ccccc1)C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([O:2][C:3](=[O:7])[NH:11][CH:12]([CH2:13][N:14]([CH2:15][C:16]([O:4][CH2:5][CH3:6])=[O:17])[C:21](=[O:22])[O:23][C:24]([CH3:25])([CH3:26])[CH3:27])[CH3:28])[c:8]1[cH:9][cH:10][cH:18][cH:19][cH:20]1.[CH3:29][OH:30]>>[NH:11]1[CH:12]([CH3:28])[CH2:13][N:14]([C:21](=[O:22])[O:23][C:24]([CH3:25])([CH3:26])[CH3:27])[CH2:15][C:16]1=[O:17]

Inputs

Step One
Name
CCOC(=O)CN(CC(C)NC(=O)OCc1ccccc1)C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)CN(CC(C)NC(=O)OCc1ccccc1)C(=O)OC(C)(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
CC1CN(C(=O)OC(C)(C)C)CC(=O)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CCOC(=O)CN(CC(C)NC(=O)OCc1ccccc1)C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([O:2][C:3](=[O:7])[NH:11][CH:12]([CH2:13][N:14]([CH2:15][C:16]([O:4][CH2:5][CH3:6])=[O:17])[C:21](=[O:22])[O:23][C:24]([CH3:25])([CH3:26])[CH3:27])[CH3:28])[c:8]1[cH:9][cH:10][cH:18][cH:19][cH:20]1.[CH3:29][OH:30]>>[NH:11]1[CH:12]([CH3:28])[CH2:13][N:14]([C:21](=[O:22])[O:23][C:24]([CH3:25])([CH3:26])[CH3:27])[CH2:15][C:16]1=[O:17]

Inputs

Step One
Name
CCOC(=O)CN(CC(C)NC(=O)OCc1ccccc1)C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)CN(CC(C)NC(=O)OCc1ccccc1)C(=O)OC(C)(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
CC1CN(C(=O)OC(C)(C)C)CC(=O)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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